(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine
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Overview
Description
(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine is a chiral compound featuring a pyrrolidine ring, a benzyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and cyclopropyl groups. One common method involves the use of chiral starting materials to ensure the desired stereochemistry is achieved. The reaction conditions often include the use of strong bases and protecting groups to facilitate the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of (S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-diones share structural similarities and are used in similar applications.
Benzyl-substituted amines: These compounds also feature a benzyl group and are explored for their biological activities.
Uniqueness
(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine is unique due to its specific combination of a pyrrolidine ring, benzyl group, and cyclopropyl group, which confer distinct stereochemical and electronic properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N'-[(3S)-1-benzylpyrrolidin-3-yl]-N'-cyclopropylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c17-9-11-19(15-6-7-15)16-8-10-18(13-16)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13,17H2/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTJPGVYXYSZBJ-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)C2CCN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N(CCN)C2CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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